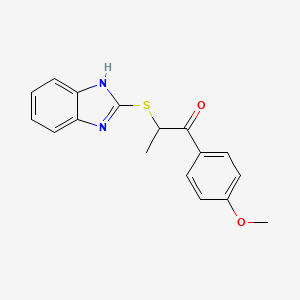![molecular formula C30H26ClN3O3 B11102690 1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B11102690.png)
1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-1-ETHANONE is a complex organic compound with a unique structure that includes a triazole ring, chlorobenzyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chlorobenzyl chloride with 3-methoxyphenol to form 2-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde . This intermediate is then subjected to further reactions, including the formation of the triazole ring and subsequent functionalization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines. Substitution reactions can introduce new functional groups into the compound, enhancing its chemical diversity.
Scientific Research Applications
1-(5-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(5-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-1-ETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved can vary depending on the application and the specific molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde
- 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
- (2-((2-chlorobenzyl)oxy)phenyl)boronic acid
Uniqueness
1-(5-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1,4-DIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-1-ETHANONE stands out due to its complex structure, which includes a triazole ring and multiple functional groups. This complexity allows for diverse chemical reactivity and potential applications in various fields. Its unique combination of functional groups also provides distinct binding properties, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C30H26ClN3O3 |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
1-[3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2,4-diphenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C30H26ClN3O3/c1-21(35)29-32-34(24-15-7-4-8-16-24)30(33(29)23-13-5-3-6-14-23)25-17-11-19-27(36-2)28(25)37-20-22-12-9-10-18-26(22)31/h3-19,30H,20H2,1-2H3 |
InChI Key |
YVDFCXRIRDNIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(N1C2=CC=CC=C2)C3=C(C(=CC=C3)OC)OCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11102613.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}phenol](/img/structure/B11102614.png)
![4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11102621.png)
![(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102638.png)

![5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11102652.png)
![3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11102660.png)
![2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B11102661.png)

![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11102673.png)
![2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11102676.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11102683.png)
![N'-[(E)-(4-Bromophenyl)methylene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11102685.png)
![4,4'-oxybis[N-(3-nitrophenyl)benzamide]](/img/structure/B11102694.png)
